Lipophilicity Shift versus Benzenesulfonamide and 4-Bromobenzenesulfonamide
The computed XLogP3 of 2,4-dibromobenzenesulfonamide is 1.9, representing a 1.6 log unit increase over benzenesulfonamide (XLogP3: 0.3) . In contrast, 4-bromobenzenesulfonamide exhibits a reported LogP of 2.88 (calculated by AlogP), a value 0.98 log units higher than the target compound [1]. This non-linear lipophilicity relationship arises from the ortho-bromine effect, where steric hindrance at the 2-position disrupts solvation and moderates the expected lipophilicity gain. 2,4-Dibromobenzenesulfonamide thus occupies a hydrophobicity 'middle ground' between its non-brominated and para-monobrominated counterparts, offering a different absorption and distribution profile in cellular and in vivo models.
| Evidence Dimension | Lipophilicity (XLogP3 or LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Benzenesulfonamide: XLogP3 = 0.3; 4-Bromobenzenesulfonamide: LogP = 2.88 |
| Quantified Difference | ΔLogP: +1.6 (vs. benzenesulfonamide); ΔLogP: –0.98 (vs. 4-bromobenzenesulfonamide) |
| Conditions | Calculated values from PubChem/Smolecule/Molbase |
Why This Matters
This calibrated lipophilicity directly influences a compound's ability to permeate cell membranes and its non-specific protein binding, critical factors for lead prioritization in phenotypic screening campaigns.
- [1] Molbase, '4-Bromobenzenesulfonamide,' CAS 701-34-8, LogP: 2.8776. https://qiye.molbase.cn/d10640/128017-264136/ View Source
